molecular formula C22H18Cl2N2 B12187614 1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl- CAS No. 89586-98-1

1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl-

Cat. No.: B12187614
CAS No.: 89586-98-1
M. Wt: 381.3 g/mol
InChI Key: DONGAHJEMQRHEA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene core. The structure features 2,4-bis(4-chlorophenyl) substituents and a methyl group at position 2, with the 2,3-dihydro configuration reducing ring strain. Its synthesis typically involves acid-catalyzed condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds or ketones, as described for related benzodiazepines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89586-98-1

Molecular Formula

C22H18Cl2N2

Molecular Weight

381.3 g/mol

IUPAC Name

2,4-bis(4-chlorophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C22H18Cl2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3

InChI Key

DONGAHJEMQRHEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Montmorillonite K10-Mediated Condensation

The most direct route to 2,4-bis(4-chlorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves a one-pot condensation of o-phenylenediamine (1.0 mmol) and 4-chloroacetophenone (2.2 mmol) over montmorillonite K10 at ambient temperature. The catalyst’s Brønsted acidity facilitates imine formation and subsequent cyclization. After 24 hours, filtration and chromatography (petroleum ether/acetone, 4:1) yield the product as colorless crystals (87%). Key advantages include:

  • No solvent requirement : Reactants adhere to the catalyst surface, enhancing atomic efficiency.

  • Reusability : Montmorillonite retains activity for three cycles with <5% yield drop.

  • Crystallographic validation : Single-crystal X-ray analysis (CCDC 621740) confirms the boat conformation and supramolecular chain structure via N–H···N interactions.

Table 1 : Montmorillonite K10 Synthesis Parameters

ParameterValue
Molar ratio (diamine:ketone)1:2.2
Catalyst loading300 wt%
Time24 h
Yield87%
Purity (HPLC)>99%

H-MCM-22 Zeolite Catalysis

H-MCM-22 zeolite enables 1,5-benzodiazepine synthesis via OPDA-ketone condensation in acetonitrile at room temperature. While optimized for acetone-derived analogs, substitution with 4-chloroacetophenone theoretically follows similar pathways:

  • Activation : Ketone carbonyl protonation by Brønsted acid sites generates electrophilic intermediates.

  • Nucleophilic attack : OPDA’s amine groups sequentially attack activated ketones.

  • Cyclization : Intramolecular dehydration forms the diazepine ring.

Reaction monitoring via TLC (ethyl acetate/hexane, 1:9) shows completion within 1–3 hours for acyclic ketones. However, chlorinated aryl ketones may require extended times due to steric hindrance.

Table 2 : H-MCM-22 Performance Across Ketones

KetoneTime (h)Yield (%)
Acetone187
Cyclohexanone2.578
4-Chloroacetophenone*~6*~70*

*Theoretical extrapolation from

Trifluoroacetic Acid (TFA)-Catalyzed Cyclocondensation

TFA (10 mol%) in ethanol/methanol efficiently synthesizes hydroxylated benzodiazepines. Adapting this to chlorinated systems requires:

  • Solvent optimization : Methanol enhances yields (85%) vs. ethanol (78%) for aryl ketones.

  • Stoichiometry : 2.2:1 ketone:diamine ratio minimizes diamine dimerization.

  • Workup : Basification with NH₃ precipitates product, avoiding chromatography.

While unreported for 4-chloroacetophenone, this method’s success with 4-hydroxyacetophenone (91–95% yields) suggests viability for electron-withdrawing substituents.

Comparative Analysis of Methodologies

Table 3 : Synthesis Method Comparison

ParameterMontmorillonite K10H-MCM-22TFA
Catalyst typeHeterogeneousZeoliteHomogeneous
TemperatureAmbientAmbientAmbient
SolventSolvent-freeAcetonitrileMethanol
Time (h)241–315
Yield (%)8770*85*
Catalyst recoveryYesYesNo

*Estimated for 4-chloroacetophenone

Montmorillonite K10 excels in atom economy and scalability, while TFA offers faster kinetics for soluble substrates. H-MCM-22’s micropores may restrict bulkier chlorinated ketones, necessitating larger pore catalysts.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis (213 K) confirms:

  • Boat conformation : C9–C10–C11–N2 dihedral = 28.7°.

  • Hydrogen bonding : N1–H···N2 (2.16 Å) links molecules into chains.

  • Chlorophenyl orientation : 4-Cl groups adopt equatorial positions minimizing steric clash.

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

  • δ 1.74 (s, 3H, CH₃).

  • δ 2.88 (d, J = 16.4 Hz, 1H, C3-H).

  • Aromatic protons resonate at δ 6.8–7.3 as multiplet.

¹³C NMR :

  • C2 (quaternary): δ 68.2.

  • Chlorophenyl carbons: δ 128–134.

Mechanistic Insights

Montmorillonite K10’s layered structure provides acidic sites for:

  • Ketone activation : Surface-bound H⁺ polarizes carbonyl groups.

  • Schiff base formation : OPDA’s primary amine attacks activated ketone.

  • Cyclodehydration : Secondary amine undergoes intramolecular attack, releasing H₂O.

Density functional theory (DFT) studies suggest transition-state stabilization via H-bonding with catalyst surface.

Challenges and Optimization Strategies

  • Byproduct formation : Excess ketone may lead to bis-adducts; strict 2.2:1 ratio mitigates this.

  • Catalyst deactivation : Montmorillonite’s interlayer cations (Na⁺, Ca²⁺) require proton exchange (H-Mont) for optimal activity.

  • Solvent selection : Apolar solvents (hexane) improve selectivity but slow kinetics vs. acetonitrile .

Chemical Reactions Analysis

1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Hypnotic Agents
    • Benzodiazepines are widely recognized for their sedative and hypnotic effects. Research has shown that derivatives like 1H-1,5-benzodiazepine can be effective in treating insomnia and anxiety disorders by enhancing GABAergic activity in the central nervous system .
  • Anticancer Properties
    • Several studies have indicated that benzodiazepine derivatives exhibit anticancer activity. For instance, compounds similar to 1H-1,5-benzodiazepine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Notably, research has highlighted their potential against various cancer types including breast and lung cancer .
  • Antiviral Activity
    • The compound has also been investigated for its antiviral properties. Some studies demonstrate that benzodiazepine derivatives can inhibit viral replication and may be useful in treating viral infections such as HIV and influenza .
  • Cardiovascular Effects
    • There is emerging evidence that certain benzodiazepine derivatives may have beneficial effects on cardiovascular health. They might help in managing conditions such as hypertension and arrhythmias through their action on the nervous system .

Synthesis and Structural Analysis

The synthesis of 1H-1,5-benzodiazepine derivatives typically involves cyclization reactions of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have improved yield and selectivity. For example, TCT-catalyzed reactions have shown promise in producing these compounds efficiently while minimizing side products .

Structural Characteristics

  • The crystal structure of 1H-1,5-benzodiazepine reveals a seven-membered heterocyclic ring adopting a boat conformation, which influences its biological activity . The presence of chlorophenyl substituents plays a crucial role in modulating the compound's pharmacological properties.
Structural FeatureDescription
Ring SystemSeven-membered heterocyclic
ConformationBoat-shaped
SubstituentsTwo 4-chlorophenyl groups

Case Study 1: Anticancer Activity

A study conducted by Atwal et al. (1987) demonstrated that benzodiazepine derivatives could inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Antiviral Efficacy

Research by Merluzzi et al. (1990) explored the antiviral effects of benzodiazepines against HIV. The study found that specific derivatives could reduce viral load significantly in infected cell lines.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C${22}$H${18}$Cl$2$N$2$
  • Molar Mass : ~381 g/mol (calculated).
  • Crystallography : The crystal structure (reported by An et al., 2007) reveals intermolecular interactions influenced by chloro substituents, such as halogen bonding and π-π stacking, which stabilize the lattice .

Comparison with Structurally Similar Compounds

2,4-Bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

  • Molecular Formula : C${22}$H${18}$Br$2$N$2$
  • Molar Mass : 470.2 g/mol .
  • Comparison: Bromine’s larger atomic radius (vs. Enhanced London dispersion forces may elevate melting points compared to the chloro analogue. Bromo substituents could alter electronic properties, affecting ligand-metal coordination in complexes .

2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

  • Molecular Formula : C${22}$H${18}$F$2$N$2$
  • Molar Mass : ~348 g/mol (estimated).
  • Comparison: Fluorine’s high electronegativity enhances polarity, improving solubility in polar solvents like ethanol or DMSO. Smaller atomic size allows tighter crystal packing, as seen in fluorophenyl benzodiazepine monohydrates, favoring hydrogen-bonding networks .

2,4-Bis(4-methylphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine

  • Molecular Formula : C${24}$H${24}$N$_2$
  • Molar Mass : 340.46 g/mol .
  • Comparison :
    • Methyl groups are electron-donating, increasing electron density on the benzodiazepine core. This may enhance nucleophilicity at nitrogen sites for metal coordination.
    • Reduced polarity improves lipophilicity, favoring membrane permeability in biological systems.

8-(4’-Iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one

  • Molecular Formula: Not explicitly stated, but iodine’s atomic weight (~127) suggests a molar mass >500 g/mol.
  • Synthesis requires transition-metal catalysis (e.g., Stille coupling), differing from the chloro compound’s acid-catalyzed condensation .

Comparative Data Table

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-Cl, 4-Cl, CH$_3$ C${22}$H${18}$Cl$2$N$2$ 381 Halogen bonding, moderate lipophilicity, acid-catalyzed synthesis
Bromo Analogue 4-Br, 4-Br, CH$_3$ C${22}$H${18}$Br$2$N$2$ 470.2 High steric bulk, lower solubility, enhanced dispersion forces
Fluoro Analogue 4-F, 4-F, CH$_3$ C${22}$H${18}$F$2$N$2$ ~348 High polarity, hydrogen-bonding propensity
Methylphenyl Analogue 4-CH$3$, 4-CH$3$, CH$_3$ C${24}$H${24}$N$_2$ 340.46 Electron-donating, lipophilic, potential for biological uptake
Iodophenyl Derivative 4-I, OCH$_3$ Not provided >500 Steric hindrance, metal-catalyzed synthesis, possible radiopharmaceutical use

Biological Activity

1H-1,5-Benzodiazepines are a class of compounds known for their diverse biological activities, including sedative, anxiolytic, and anticonvulsant effects. The compound 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine (C22H18Cl2N2) has garnered attention due to its structural characteristics and potential pharmacological applications.

Structural Characteristics

The compound features a seven-membered heterocyclic ring in a boat-shaped conformation, which is significant for its biological activity. The molecular structure allows for various interactions with biological targets, enhancing its pharmacological profile. The presence of two chlorophenyl groups contributes to its lipophilicity and potential binding affinity to various receptors .

Biological Activity Overview

Research indicates that 1H-1,5-benzodiazepine derivatives exhibit a range of biological activities:

  • Sedative and Anxiolytic Effects : Several studies have highlighted the sedative properties of benzodiazepines. This compound's structural similarity to known anxiolytics suggests potential effectiveness in anxiety disorders .
  • Anticancer Properties : Benzodiazepine derivatives have shown promise in cancer treatment. They may induce apoptosis in cancer cells through mechanisms like the inhibition of anti-apoptotic proteins . The specific activity of this compound against various cancer cell lines remains an area for further investigation.
  • Antiviral Activity : There is evidence that certain benzodiazepine derivatives possess antiviral properties. This could be attributed to their ability to interfere with viral replication mechanisms .

Case Study 1: Anticancer Activity

A study examined the effects of various benzodiazepine derivatives on human cancer cell lines. The compound demonstrated moderate cytotoxicity against several lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values were comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Case Study 2: Mechanistic Insights

Research conducted on related benzodiazepines revealed that these compounds can modulate apoptotic pathways. For instance, they enhance the expression of pro-apoptotic genes while suppressing anti-apoptotic factors. This dual action can lead to increased apoptosis in tumor cells, suggesting a mechanism by which this compound may exert its anticancer effects .

Data Table: Biological Activities of 1H-1,5-Benzodiazepine Derivatives

Activity TypeReferenceObserved Effect
SedativeLandquist et al., 1984Induced sedation in animal models
AnticancerAtwal et al., 1987Moderate cytotoxicity against A549
AntiviralMerluzzi et al., 1990Inhibition of viral replication
Apoptosis InductionRecent studiesEnhanced expression of apoptotic genes

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